5HT2b Antagonism with Broad GPCR Selectivity
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide demonstrates potent and selective antagonism at the 5HT2b receptor (IC50 = 22 ± 9.0 nM binding; IC50 = 54 nM cellular antagonist activity) with a clean profile against 161 GPCRs, including α2A, β1, β2, D2L, and opioid receptors [1]. In contrast, the closely related benzamide, renzapride, while also a 5HT2b antagonist, acts as a full 5-HT4 agonist (Ki = 115 nM) and 5HT3 antagonist, demonstrating a fundamentally different polypharmacology .
| Evidence Dimension | 5HT2b receptor binding affinity and GPCR selectivity |
|---|---|
| Target Compound Data | 5HT2b IC50 = 22 ± 9.0 nM; No significant agonist/antagonist activity against 161 GPCRs except 5HT2b |
| Comparator Or Baseline | Renzapride (BRL 24924) (Class-level analog) |
| Quantified Difference | Target: selective 5HT2b antagonist; Comparator: 5HT2b antagonist + 5-HT4 agonist (Ki = 115 nM) + 5HT3 antagonist |
| Conditions | 5HT2b binding: radioligand displacement assay; GPCR screen: 161-receptor panel |
Why This Matters
This selectivity profile makes the target compound a superior probe for isolating 5HT2b-mediated effects without confounding activity at 5-HT4, 5-HT3, or other GPCRs, reducing false positives in neuropharmacological screening cascades.
- [1] PMC. (2024). Table 1: Defining the relative potency and selectivity of the panel of biochemical inhibitors. Journal of Alzheimer's Disease. View Source
